2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine
Overview
Description
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine is a chemical compound with significant biological activity It is known for its unique structure, which includes a pyridine ring substituted with an ethylcarbamoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Attachment of the Ethylcarbamoyl Group: The ethylcarbamoyl group is attached through an acylation reaction using ethyl isocyanate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine
- 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxypyridine
- 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine
Comparison: Compared to these similar compounds, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-4-3-9(7-12(11)15)13-8-10(18)5-6-17-13/h3-8H,2H2,1H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYUCCFIPIOCKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=O)C=CN2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692757 | |
Record name | N-Ethyl-2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-52-9 | |
Record name | Benzamide, N-ethyl-2-fluoro-4-(4-hydroxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261939-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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